molecular formula C16H13NO B14412749 3,5-Diphenyl-2H-1,4-oxazine CAS No. 83072-46-2

3,5-Diphenyl-2H-1,4-oxazine

Cat. No.: B14412749
CAS No.: 83072-46-2
M. Wt: 235.28 g/mol
InChI Key: ZWSBOALTWHHSES-UHFFFAOYSA-N
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Description

3,5-Diphenyl-2H-1,4-oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of two phenyl groups at the 3 and 5 positions of the oxazine ring makes this compound a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-2H-1,4-oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with an amine and an aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvent-free conditions to promote the formation of the oxazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-2H-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a dihydro-oxazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Oxazine N-oxides.

    Reduction: Dihydro-oxazine derivatives.

    Substitution: Substituted oxazine derivatives with various functional groups.

Scientific Research Applications

3,5-Diphenyl-2H-1,4-oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-2H-1,4-oxazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Ifosfamide: A tetrahydro-1,4-oxazine derivative used as a chemotherapeutic agent.

    Morpholine: A tetrahydro-1,4-oxazine used as a solvent and chemical intermediate.

    Benzophenoxazine: An aromatic oxazine used in fluorescent dyes.

Uniqueness of 3,5-Diphenyl-2H-1,4-oxazine: The presence of two phenyl groups at the 3 and 5 positions of the oxazine ring distinguishes this compound from other oxazine derivatives. This unique substitution pattern imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83072-46-2

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3,5-diphenyl-2H-1,4-oxazine

InChI

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)15-11-18-12-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

ZWSBOALTWHHSES-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=CO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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